molecular formula C12H14BrNO B2759984 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 13734-66-2

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2759984
CAS No.: 13734-66-2
M. Wt: 268.154
InChI Key: KWRCUQGMKQPZJZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a pyrrolidinyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The choice of solvent and catalyst can also be tailored to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl ethanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethanone: Contains a fluorine atom in place of bromine.

    2-(4-Methylphenyl)-1-(pyrrolidin-1-yl)ethanone: Features a methyl group instead of a halogen.

Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRCUQGMKQPZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328562
Record name 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13734-66-2
Record name 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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